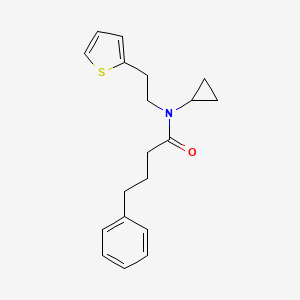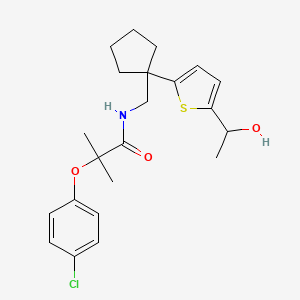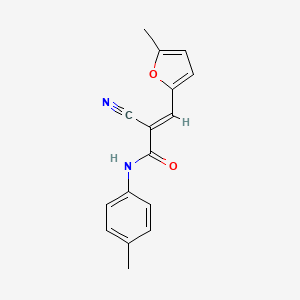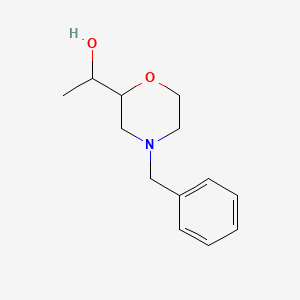![molecular formula C25H29N5O2S B2972228 2-(ethylthio)-7-(4-isopropylphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 1021212-27-0](/img/structure/B2972228.png)
2-(ethylthio)-7-(4-isopropylphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(ethylthio)-7-(4-isopropylphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide” is a member of the triazolopyrimidine (TPD) class of compounds . These compounds are known to be microtubule-active and have shown promise as antitrypanosomal agents .
Synthesis Analysis
While specific synthesis details for this compound are not available, related triazolopyrimidine compounds have been synthesized through a three-step reaction sequence . This involves an atom-economical, one-pot, three-step cascade process engaging five reactive centers .Molecular Structure Analysis
The molecular structure of this compound, like other triazolopyrimidines, is likely to be complex and diverse. They are known to interact with mammalian tubulin at either one or two distinct interfacial binding sites .Chemical Reactions Analysis
Triazolopyrimidines, including this compound, are known to interact with tubulin and microtubules, which are potential protein targets to treat parasitic infections .Scientific Research Applications
Synthesis of Heterocyclic Compounds
A key area of application for compounds similar to the specified chemical structure involves the synthesis of various heterocyclic compounds. For instance, the synthesis of 1,2,4-triazolo[1,5-c]pyrimidines from enamino nitriles through reactions with semicarbazide and cyclization with dichlorotriphenylphosphorane showcases the utility of related compounds in heterocyclic synthesis (Wamhoff, Kroth, & Strauch, 1993). Similarly, the transformation of thiazolo[3,2-a]pyrimidines into triazolo[4,3-a]pyrimidines through reduction processes highlights the versatility of these compounds in generating novel heterocyclic structures (Lashmanova, Agarkov, Rybakov, & Shiryaev, 2019).
Exploration of Biological Activities
Another significant application involves investigating the biological activities of these compounds. Research into triazolopyrimidines, for instance, has demonstrated antimicrobial and antioxidant activities, suggesting potential applications in medicinal chemistry and pharmaceuticals (Gilava, Patel, Ram, & Chauhan, 2020). Additionally, the synthesis and biological evaluation of novel triazolopyrimidine derivatives containing the isopropyl group have been assessed for antibacterial and antifungal activities, further emphasizing the research interest in these compounds' therapeutic potential (Chauhan & Ram, 2019).
Structural and Mechanistic Studies
Research on compounds within this chemical class also extends to structural and mechanistic studies, which are crucial for understanding their chemical behavior and potential for further derivatization. For example, the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a]pyridine-4-carboxylate derivatives elucidates the methods of generating diverse heterocyclic structures, providing insights into their structural characteristics and synthetic versatility (Mohamed, 2021).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-ethylsulfanyl-N-(2-methoxyphenyl)-5-methyl-7-(4-propan-2-ylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O2S/c1-6-33-25-28-24-26-16(4)21(23(31)27-19-9-7-8-10-20(19)32-5)22(30(24)29-25)18-13-11-17(12-14-18)15(2)3/h7-15,22H,6H2,1-5H3,(H,27,31)(H,26,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXSDVNKRMMRXRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN2C(C(=C(NC2=N1)C)C(=O)NC3=CC=CC=C3OC)C4=CC=C(C=C4)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(ethylthio)-7-(4-isopropylphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-{[4-(benzyloxy)phenyl]amino}-6-ethylquinoline-2-carboxylate](/img/structure/B2972145.png)
![2-(1H-benzo[d]imidazol-1-yl)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2972146.png)
![N-(4-(N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)sulfamoyl)phenyl)acetamide](/img/structure/B2972148.png)


![7-(2,4-dimethoxyphenyl)-5-methyl-N,2-diphenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2972151.png)


![N-(1,3-benzodioxol-5-yl)-5-[(4-methylphenyl)sulfonylamino]pyridine-3-carboxamide](/img/structure/B2972157.png)
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-cyclohexyloxalamide](/img/structure/B2972159.png)
![4-{[1-(Cyclopropanesulfonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine](/img/structure/B2972162.png)


